molecular formula C10H22N2O2 B1271900 1-(2,2-Diethoxyethyl)piperazine CAS No. 82516-06-1

1-(2,2-Diethoxyethyl)piperazine

Cat. No.: B1271900
CAS No.: 82516-06-1
M. Wt: 202.29 g/mol
InChI Key: VHGGJFCLQZMVGS-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)piperazine is a piperazine derivative characterized by a diethoxyethyl side chain at the N1 position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, acting as building blocks for antidepressants, antipsychotics, and antimalarial agents . The diethoxyethyl group likely enhances lipophilicity and hydrolytic stability compared to polar substituents like hydroxyethyl, influencing bioavailability and metabolic resistance .

Properties

IUPAC Name

1-(2,2-diethoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-3-13-10(14-4-2)9-12-7-5-11-6-8-12/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGGJFCLQZMVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCNCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372034
Record name 1-(2,2-diethoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82516-06-1
Record name 1-(2,2-diethoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82516-06-1
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethyl)piperazine typically involves the reaction of piperazine with 2,2-diethoxyethanol under acidic or basic conditions. One common method includes the use of piperazine and 2,2-diethoxyethanol in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction .

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The crude product is often purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2-Diethoxyethyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Physicochemical Properties

Piperazine derivatives are classified by their substituents, which dictate electronic, steric, and solubility profiles. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Substituent pKa (Conjugate Acid) Water Solubility Key Applications
1-(2,2-Diethoxyethyl)piperazine Diethoxyethyl Not reported Moderate (ether groups reduce polarity) Hypothesized: Drug precursor, CNS agents
1-(2-Hydroxyethyl)piperazine Hydroxyethyl pKa1: 3.73; pKa2: 7.98 High (hydrophilic) SO2 absorption, corrosion inhibition
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl Not reported Low (aromatic) Designer drug (psychostimulant)
TFMPP 3-Trifluoromethylphenyl Not reported Low 5-HT1B/1C receptor agonist
1-(2,2-Diphenylethyl)piperazine (D3) Diphenylethyl Not reported Very low Antimalarial candidate (DM1157 series)
  • Lipophilicity : The diethoxyethyl group likely increases logP compared to hydroxyethyl derivatives, enhancing blood-brain barrier penetration .
  • Basicity : Piperazine derivatives typically exhibit two pKa values due to their two nitrogen atoms. For 1-(2-hydroxyethyl)piperazine, pKa values (3.73 and 7.98) reflect moderate basicity, whereas diethoxyethyl substitution may reduce basicity due to electron-donating ether groups .

Pharmacological Activities

Piperazine derivatives interact with diverse biological targets:

Serotonin (5-HT) Receptors
  • TFMPP and mCPP : Act as 5-HT1B/1C agonists, suppressing locomotor activity in rats .
  • 1-(2-Methoxyphenyl)piperazine : Exhibits psychostimulant effects via 5-HT receptor modulation, akin to MDMA but less potent .
  • Hypothesized Activity of Diethoxyethyl Derivative : The diethoxyethyl group may reduce 5-HT affinity compared to phenyl substituents but could enhance selectivity for peripheral targets due to steric bulk.
Neuropharmacology
  • 1-(2-Pyrimidinyl)-piperazine: Metabolite of buspirone with α2-adrenoceptor affinity, contributing to anxiolytic effects .

Biological Activity

1-(2,2-Diethoxyethyl)piperazine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in various fields based on diverse research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar piperazine structures often exhibit activity against neurotransmitter receptors, particularly serotonin and dopamine receptors.

Potential Targets:

  • Serotonin Receptors : Compounds with piperazine moieties have been shown to modulate serotonin receptor activity, which is crucial in mood regulation and anxiety disorders.
  • Dopamine Receptors : The interaction with dopamine receptors may suggest potential applications in treating neurological disorders.

Anti-inflammatory Effects

Research on related piperazine compounds has demonstrated anti-inflammatory properties. For instance, derivatives containing benzodioxan moieties were evaluated for their anti-inflammatory activity using the para-xylene-induced ear swelling model in mice . Although direct studies on this compound are lacking, these findings suggest that similar compounds may exhibit comparable effects.

Case Studies and Research Findings

Study/ResearchFindings
Antidepressant Activity Modifications in piperazine derivatives can enhance serotonin receptor affinity, indicating potential antidepressant effects .
Anti-inflammatory Evaluation Piperazine derivatives were shown to possess significant anti-inflammatory activity in vivo .
Neurotransmitter Modulation Piperazines generally affect neurotransmitter systems, implicating potential uses in treating mood disorders.

Applications

This compound could have various applications based on its biological activity:

  • Pharmaceutical Development : Its potential as an antidepressant or anti-inflammatory agent makes it a candidate for further drug development.
  • Research Tool : As a piperazine derivative, it can be utilized in studies exploring neurotransmitter modulation.

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